Phthalamide-PEG3-azide
Overview
Description
Phthalamide-PEG3-azide is a compound that combines the structural features of phthalimide, polyethylene glycol (PEG), and azide groups. This compound is often used in bioconjugation and click chemistry due to its ability to form stable linkages with various biomolecules. The presence of the PEG3 spacer enhances its solubility and flexibility, making it a valuable tool in chemical biology and medicinal chemistry.
Mechanism of Action
Target of Action
Phthalamide-PEG3-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound, as a click chemistry reagent, contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction allows the compound to bind to its targets and initiate their degradation via the ubiquitin-proteasome system .
Biochemical Pathways
It is known that phthalimide derivatives can inhibit enzymes of the p13k pathway by means of proteolysis . They can also regulate the phosphorylation of the Akt, S6K, and GSK-3β pathway in cells
Pharmacokinetics
It is known that the compound is a reagent grade substance intended for research use . The impact of its ADME properties on bioavailability would need to be investigated in further studies.
Result of Action
The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various cellular effects depending on the specific proteins targeted. For instance, phthalimide derivatives have shown various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, antimicrobial, among other actions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of molecules containing Alkyne, DBCO, or BCN groups . Additionally, the compound’s storage and shipping conditions can impact its stability
Biochemical Analysis
Biochemical Properties
Phthalamide-PEG3-azide interacts with various biomolecules through its Azide group. It can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in the formation of triazole rings, which are commonly found in many biologically active compounds .
Cellular Effects
The cellular effects of this compound are largely dependent on the molecules it is conjugated with. As a PROTAC linker, it can be used to create PROTACs that selectively degrade target proteins . This can have wide-ranging effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other molecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
As a stable compound, it is likely to have consistent effects over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As a PROTAC linker, its effects would largely depend on the target protein and the specific PROTAC it is part of .
Metabolic Pathways
As a PROTAC linker, it could potentially be involved in the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .
Transport and Distribution
This compound’s transport and distribution within cells and tissues would largely depend on the molecules it is conjugated with. As a PROTAC linker, it could potentially be transported to various parts of the cell depending on the target protein .
Subcellular Localization
The subcellular localization of this compound would largely depend on the molecules it is conjugated with. As a PROTAC linker, it could potentially be localized to various compartments or organelles depending on the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalamide-PEG3-azide typically involves the following steps:
Formation of Phthalimide: Phthalimide is synthesized by the dehydrative condensation of phthalic anhydride with primary amines at high temperatures.
PEGylation: The phthalimide is then reacted with a PEG3 linker, which can be introduced through various coupling reactions, such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phthalamide-PEG3-azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Cycloaddition: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Produced by the reduction of the azide group.
Scientific Research Applications
Phthalamide-PEG3-azide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A precursor in the synthesis of Phthalamide-PEG3-azide, used as a protective group for amines.
PEGylated Compounds: Compounds with polyethylene glycol (PEG) chains that enhance solubility and reduce immunogenicity.
Azido Compounds: Molecules containing azide groups, used in click chemistry and as intermediates in organic synthesis.
Uniqueness
This compound stands out due to its combination of phthalimide, PEG3, and azide functionalities. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in multiple fields of research and industry.
Properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c17-19-18-5-7-23-9-11-25-12-10-24-8-6-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEELPXILEIOFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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